1-(Adamantan-1-yl)-3-chloropropan-2-one
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Overview
Description
1-(Adamantan-1-yl)-3-chloropropan-2-one is a chemical compound characterized by its adamantane core structure, which is a highly symmetrical, cage-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-yl)-3-chloropropan-2-one can be synthesized through several methods, including:
Halogenation: The reaction of 1-adamantanemethanol with chloroform in the presence of a strong base such as sodium hydroxide.
Oxidation: The oxidation of 1-adamantyl-3-chloropropan-2-ol using oxidizing agents like chromic acid or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves:
Initial Formation: The synthesis begins with the formation of 1-adamantanemethanol.
Halogenation: The alcohol group is then halogenated to introduce the chloro group.
Purification: The final product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(adamantan-1-yl)-3-chloropropanoic acid.
Reduction: Reduction reactions can convert the compound to 1-adamantanemethanol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: 1-(adamantan-1-yl)-3-chloropropanoic acid.
Reduction: 1-adamantanemethanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Adamantan-1-yl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and processes.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(adamantan-1-yl)-3-chloropropan-2-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may influence various biochemical pathways, leading to its biological or chemical effects.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-chloropropan-2-one is unique due to its adamantane core structure, which provides exceptional stability and rigidity. Similar compounds include:
1-(Adamantan-1-yl)-3-aminopropan-1-ol: A related compound with an amino group instead of a chloro group.
1-(Adamantan-1-yl)-3-phenylthiourea: Another derivative with a phenyl group attached to the thiourea moiety.
These compounds share the adamantane core but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-chloropropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c14-8-12(15)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVCZVHBGHYCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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